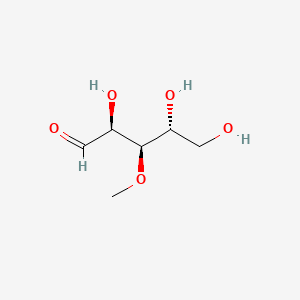

3-O-Methyl-D-arabinose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39951-08-1 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3R,4R)-2,4,5-trihydroxy-3-methoxypentanal |

InChI |

InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5-,6+/m1/s1 |

InChI Key |

JNAZNWGFTWHNTH-PBXRRBTRSA-N |

Isomeric SMILES |

CO[C@H]([C@@H](CO)O)[C@@H](C=O)O |

Canonical SMILES |

COC(C(CO)O)C(C=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Occurrence in Plant and Algal Glycans

The cell walls of plants and algae are complex composites of polysaccharides that provide structural support and mediate interactions with the environment. Methylated sugars are known components of these cell walls, contributing to their diversity and functionality.

Recent research has unveiled the surprising complexity and diversity of N-glycans in microalgae, challenging the previously held view of their structural conservation. nih.govnih.gov In a notable finding, arabinose, a sugar not previously found in N-glycans, was identified in the N-glycans of the microalga Chlorella sorokiniana. nih.govboku.ac.at This discovery was made through detailed analysis using mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov

Furthermore, the broader context of glycosylation in Chlorella species reveals a high degree of O-methylation on their N-glycans. nih.gov While the initial report on C. sorokiniana highlighted the presence of arabinose, subsequent research on various Chlorella strains and commercial products has shown a wide variety of N-glycan patterns, with many containing methylated sugars. nih.gov This suggests that methylated arabinose could be a constituent of these complex algal glycans, contributing to the structural diversity observed among different Chlorella species. nih.gov The presence of these unusual glycans raises questions about their biological function in these unicellular organisms. nih.gov

Methylation is a widespread modification of sugars within plant cell wall polymers, although the methylated residues are often present in low abundance. usda.gov These modifications can influence the physical properties of the cell wall, such as its hydrophobicity and energy content, which has implications for biofuel production. acs.orgusda.gov The study of enzymes responsible for these methylation events is an active area of research, with the goal of potentially manipulating the methylation patterns of plant polysaccharides for industrial applications. usda.gov

In mosses, which represent an evolutionary link between algae and vascular plants, O-methylation of N-glycans has been discovered as a distinguishing feature. nih.govbiorxiv.org This finding bridges the gap between the highly methylated glycans of green algae and the more conserved N-glycan structures of higher plants. nih.govbiorxiv.org This suggests that the machinery for sugar methylation was present early in the evolution of land plants and has been selectively retained or lost in different lineages.

Hemicelluloses and pectins are major components of the plant cell wall matrix, forming a complex network with cellulose (B213188) microfibrils. nih.gov Methylation is a known modification of both hemicelluloses and pectins. researchgate.netmdpi.com

A unique polysaccharide containing 3-O-methyl-arabinose was isolated from the plant Tinospora sinensis. nih.gov This arabinogalactan (B145846) was found to have a backbone of 1,4-linked 3-O-methyl-β-d-galactopyranose and β-d-galactopyranose, with branches of 1,5-linked 3-O-methyl-α-l-arabinofuranoside chains. nih.gov This was the first report of 3-O-methyl-arabinose in any polysaccharide. nih.gov

In another study, methylation analysis of pectic polysaccharides from white mustard cotyledons identified several methylated sugars, including 2,3,5-tri-O-methyl-l-arabinose, 2,3-di-O-methyl-l-arabinose, and 2-O-methyl-l-arabinose. nih.govnih.gov While this study did not specifically identify the 3-O-methylated form, it highlights the prevalence of arabinose methylation within pectic structures. Pectins are rich in galacturonic acid and can have complex side chains containing arabinose and other sugars. nih.govwikipedia.org The degree of methylation of these polysaccharides can vary depending on the plant species and tissue type, influencing the physical properties and biological functions of the cell wall. researchgate.net

Comparative Analysis of Methylation Patterns Across Biological Kingdoms

The addition of a methyl group to a sugar molecule, a process known as O-methylation, is a widespread but highly variable modification found throughout the biological world. This subtle alteration can have profound effects on the properties of the polysaccharides and glycoproteins that are essential for life. A comparative analysis reveals distinct patterns of sugar methylation across the biological kingdoms, highlighting the diverse evolutionary strategies that have harnessed this modification for specific functions. While not commonly found in mammals, methylated sugars are prevalent in bacteria, fungi, plants, and certain invertebrates. nih.gov

Archaea: The cell walls of Archaea are distinct from those of bacteria, lacking peptidoglycan and often featuring surface layers (S-layers) composed of glycoproteins. libretexts.orglibretexts.org In some archaeal species, these glycoproteins are adorned with N-linked glycans that contain methylated sugars. For instance, the S-layer glycoprotein (B1211001) of Methanothermus fervidus is modified with a hexasaccharide that includes two methylated hexoses, which can be either mannose or glucose, at the non-reducing end of the glycan chain. oup.com The presence of methylated sugars in the cell envelopes of Archaea is thought to contribute to the stability of these organisms in the extreme environments they often inhabit. nih.gov

Bacteria: The bacterial kingdom showcases a vast diversity of methylated sugars, particularly within the lipopolysaccharides (LPS) of Gram-negative bacteria and the cell wall polysaccharides of other bacteria. nih.govacs.org These methylated sugars are often found in the O-antigen portion of LPS, contributing to the serological diversity of bacterial strains. nih.govnih.gov For example, the cyanobacterium Spirulina platensis possesses LPS containing 3- or 4-O-methyl hexose. nih.gov Rhamnose is another sugar that is frequently methylated in bacteria and is a key component of the cell wall in many pathogenic species, including Mycobacterium tuberculosis. acs.orgnih.gov The methylation patterns of these sugars can play a role in the bacterium's interaction with its environment and host, including evasion of the host immune system. nih.gov

Fungi: The fungal cell wall is a complex structure primarily composed of chitin (B13524), glucans, and glycoproteins. researchgate.netontosight.ai Methylation of sugars, particularly mannose in the form of O-methylated mannans, is a known modification in several fungal species. frontiersin.orgnih.gov For example, extracellular polysaccharides from Mucor racemosus have been found to contain 2-O-methyl-D-mannose. frontiersin.org These methylated mannans are components of glycoproteins and other polysaccharides in the cell wall and are involved in the structural integrity of the cell and its interaction with the environment. nih.govoup.com The biosynthesis of some fungal cell wall polysaccharides, such as galactomannan, occurs within the Golgi apparatus, a process that differs from the synthesis of other major cell wall components like chitin and β-glucan. nih.gov

Animalia: Sugar methylation is not a common modification in vertebrates. However, it is found in some invertebrates, particularly in the glycoproteins of molluscs. The hemocyanin of the Roman snail (Helix pomatia) and the freshwater snail (Lymnaea stagnalis) contains 3-O-methylgalactose and 3-O-methylmannose. This indicates that within the animal kingdom, the distribution of sugar methylation is not uniform and is restricted to specific phyla.

The following interactive table provides a summary of the comparative analysis of sugar methylation across the biological kingdoms.

| Kingdom | Organism/Group | Methylated Sugar | Methylation Position | Biological Context |

| Archaea | Methanothermus fervidus | Mannose or Glucose | Not specified | N-linked glycan of S-layer glycoprotein oup.com |

| Bacteria | Spirulina platensis (Cyanobacterium) | Hexose | 3-O- or 4-O- | Lipopolysaccharide (LPS) nih.gov |

| Mycobacterium tuberculosis | Rhamnose | Not specified | Cell wall linker unit acs.org | |

| Fungi | Mucor racemosus | D-Mannose | 2-O- | Extracellular polysaccharide frontiersin.org |

| Aspergillus fumigatus | Mannose | Not specified | Peptidogalactomannan oup.com | |

| Plantae | Mosses (e.g., Funaria hygrometrica) | Mannose | 2,6-O- | N-glycans mdpi.com |

| Higher Plants | Galacturonic acid | C-6 carboxyl | Pectin in cell wall nih.govwikipedia.org | |

| Animalia | Snails (Helix pomatia, Lymnaea stagnalis) | Galactose, Mannose | 3-O- | Haemocyanin glycoproteins |

This comparative analysis underscores that while sugar methylation is a widespread phenomenon, its specific implementation is kingdom- and even species-dependent. The precise positioning of the methyl group and the choice of the sugar to be methylated are not random but are likely the result of evolutionary pressures that have shaped the functional roles of these modified glycans in different biological contexts.

Biosynthesis and Enzymatic Methylation Pathways

Biosynthesis of D-Arabinose Precursors

The journey to forming 3-O-Methyl-D-arabinose begins with the synthesis of its foundational backbone, D-arabinose. The biosynthetic pathways for this sugar differ significantly between eukaryotes and prokaryotes.

Proposed Eukaryotic Pathways from D-Glucose (e.g., Pentose (B10789219) Phosphate (B84403) Pathway)

In eukaryotes, the precise pathway for D-arabinose (D-Ara) synthesis is not as well-defined as in prokaryotes. However, recent research in the trypanosomatid Crithidia fasciculata has shed light on a probable route originating from D-glucose (D-Glc). nih.govrcsb.org This proposed pathway implicates the pentose phosphate pathway (PPP), a crucial metabolic route for generating nucleotide precursors and NADPH.

Studies using isotopically labeled D-glucose have suggested that both the oxidative and non-oxidative arms of the PPP are involved. nih.gov A key intermediate in this proposed pathway is D-ribulose-5-phosphate (D-Ru-5P). It is hypothesized that D-Ru-5P undergoes isomerization to form D-arabinose-5-phosphate (D-Ara-5P). nih.govrcsb.org Interestingly, research has shown that the enzyme glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT), typically involved in glucosamine (B1671600) biosynthesis, can catalyze this isomerization. nih.gov This suggests a potential dual function for GFAT in some eukaryotes. In these organisms, D-arabinose is a precursor for compounds like D-erythroascorbate and the nucleotide sugar GDP-α-D-arabinopyranose, which is used in the creation of complex surface glycoconjugates. nih.govrcsb.org

Prokaryotic Pathways Involving Decaprenyl-Phospho-Arabinose

In prokaryotes, particularly in mycobacteria, the biosynthesis of D-arabinose for cell wall construction is well-documented and revolves around a lipid-linked intermediate called decaprenyl-phospho-arabinose (DPA). nih.govnih.govwikipedia.org DPA is the sole known donor of D-arabinose for the synthesis of critical cell wall polysaccharides like arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). nih.govpnas.org

The pathway initiates with D-ribose 5-phosphate, a product of the pentose phosphate pathway. nih.govnih.gov This precursor is converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by the enzyme phosphoribosyl pyrophosphate synthetase. nih.govnih.govpnas.org The subsequent steps, outlined in the table below, lead to the formation of DPA.

| Step | Substrate | Enzyme | Product | Description |

| 1 | 5-phosphoribosyl 1-pyrophosphate (PRPP) + Decaprenyl phosphate | 5-phosphoribosyltransferase (Rv3806c) | 5'-phosphoribosyl-monophospho-decaprenol | The activated ribosyl unit is transferred to the lipid carrier. nih.govnih.govrcsb.org |

| 2 | 5'-phosphoribosyl-monophospho-decaprenol | Phospholipid phosphatase (putative Rv3807) | Decaprenyl-phospho-ribose (DPR) | Dephosphorylation commits the molecule to the DPA pathway. nih.govnih.govrcsb.org |

| 3 | Decaprenyl-phospho-ribose (DPR) | 2'-epimerase (Rv3790/Rv3791) | Decaprenyl-phospho-arabinose (DPA) | Epimerization at the 2' position converts the ribose moiety to arabinose. nih.govnih.gov |

This pathway is essential for the viability of mycobacteria, making its enzymes attractive targets for the development of new antimicrobial drugs. nih.govnih.gov

Enzymatic Mechanisms of O-Methylation

Once D-arabinose or an arabinose-containing structure is formed, the addition of a methyl group at the 3-hydroxyl position is carried out by specific enzymes. This O-methylation is a common modification of natural products, altering their chemical properties.

Role of Specific Methyltransferases (MTases) in Carbohydrate Modification

The enzymatic methylation of hydroxyl groups on carbohydrates is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.govdntb.gov.ua These enzymes play a crucial role in the biosynthesis of secondary metabolites in plants and other organisms by providing structural diversity and stability. dntb.gov.uaoup.com Methylation of carbohydrates can occur on various hydroxyl groups, and the position of methylation is determined by the strict substrate specificity of the particular OMT. dntb.gov.ua For instance, 6-O-methyl substitutions are found in glucosyl residues of mycobacterial polysaccharides. researchgate.net While a specific 3-O-methyltransferase for D-arabinose is not extensively characterized in all organisms, the existence of regiospecific sugar-O-methyltransferases suggests a similar enzymatic mechanism is responsible for the formation of this compound. oup.com

S-Adenosyl-L-Methionine (SAM)-Dependent Methylation

The vast majority of methylation reactions in biological systems, including the O-methylation of carbohydrates, utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govnih.gov SAM-dependent methyltransferases are a large superfamily of enzymes that bind SAM and facilitate the transfer of its activated methyl group to a nucleophilic acceptor, such as the hydroxyl group of a sugar. oup.comnih.gov The reaction is typically an SN2 nucleophilic substitution, where the oxygen of the hydroxyl group attacks the methyl carbon of SAM, leading to the formation of a methylated product and S-adenosyl-L-homocysteine (SAH). nih.gov This fundamental mechanism is central to the biosynthesis of a wide array of natural products and is a key step in the formation of this compound. nih.govnih.gov

Exploration of Arabinosyltransferase Specificity in Glycan Elongation

While O-methyltransferases are responsible for the final methylation step, the incorporation of arabinose into larger glycan structures is the job of arabinosyltransferases. The specificity of these enzymes is critical for the correct assembly and elongation of complex polysaccharides like the arabinan (B1173331) domains of arabinogalactan and lipoarabinomannan in mycobacteria. nih.govoup.com

The biosynthesis of these arabinan domains requires a series of distinct arabinosyltransferases, each responsible for creating specific linkages. nih.gov The donor for these reactions is decaprenyl-phospho-arabinose (DPA). nih.govoup.com Key arabinosyltransferases include:

| Enzyme/Complex | Function in Glycan Elongation | Linkage Specificity | Target Polysaccharide |

| AftA | Primes the synthesis of the arabinan chain by transferring the first arabinofuranosyl residue to the galactan chain. pnas.org | α(1→5) | Arabinogalactan |

| AftC | A branching arabinofuranosyltransferase. nih.gov | α(1→3) | Arabinogalactan |

| EmbA/EmbB | Involved in the synthesis of the terminal hexaarabinoside motif. nih.govoup.comnih.gov | β(1→2) and α(1→5) | Arabinogalactan |

| EmbC | Involved in the synthesis of the arabinan domain of LAM. nih.govoup.com | Not fully defined, but distinct from EmbA/EmbB | Lipoarabinomannan |

The coordinated action and high specificity of these arabinosyltransferases ensure the precise architecture of the arabinan chains. nih.govrcsb.orgrcsb.org This intricate assembly process is vital for the structural integrity of the mycobacterial cell wall. oup.comresearchgate.net Following or during this elongation, specific O-methyltransferases would then act on available arabinose residues to produce structures containing this compound.

Regulation of Methylation Pathways in Biological Systems

The production of specialized secondary metabolites like this compound is tightly controlled to ensure it occurs at the appropriate time and in the correct amount. This regulation happens at multiple levels, from the expression of the necessary genes to the activity of the enzymes themselves.

Genetic Regulation: The enzymes required for the biosynthesis of a specific secondary metabolite are often encoded by genes clustered together in the organism's genome. This is known as a biosynthetic gene cluster (BGC). The genes within a BGC are typically co-regulated, meaning they are turned on or off together. researchgate.net The expression of these clusters is controlled by specific transcription factors that can respond to a variety of internal and external signals.

Environmental and Developmental Cues: The synthesis of secondary metabolites is often linked to the organism's developmental stage or its response to environmental stress. maxapress.commdpi.comresearchgate.net For example, in plants, the production of glycosides and other protective compounds can be triggered by factors such as pathogen attack, UV light, or nutrient availability. mdpi.comresearchgate.net These stress signals activate complex signaling cascades that lead to the activation of transcription factors (e.g., MYB, WRKY families) which in turn switch on the expression of the biosynthetic genes. mdpi.com

Hormonal and Microbial Influence: In plants, the regulation of secondary metabolism is also intricately linked with phytohormones like salicylic (B10762653) acid and auxin. maxapress.com The levels of these hormones can be influenced by interactions with rhizospheric and endophytic microorganisms, which can themselves produce these signaling molecules or stimulate the plant to do so. maxapress.com This adds another layer of regulatory complexity, where the plant's microbiome can modulate its biochemical output.

Enzymatic Level Regulation: The activity of the biosynthetic enzymes can also be directly regulated. This includes:

Substrate Availability: The rate of the methylation reaction is dependent on the cellular concentrations of the arabinose substrate and the methyl donor, SAM.

Feedback Inhibition: In many metabolic pathways, the final product can inhibit one of the early enzymes in the pathway, preventing over-accumulation. For instance, the product of SAM-dependent methylation, SAH, is known to be a potent inhibitor of most methyltransferases. researchgate.net Similarly, the final NDP-sugar product, such as UDP-arabinose, can inhibit enzymes earlier in its own formation pathway, like the UDP-xylose synthase. nih.gov

The following table summarizes the key regulatory mechanisms controlling the production of methylated sugars.

| Regulatory Level | Mechanism | Description | Reference |

|---|---|---|---|

| Genetic | Biosynthetic Gene Clusters (BGCs) | Genes for a pathway are physically clustered and co-regulated, ensuring coordinated expression. | researchgate.net |

| Transcription Factors | Specific proteins (e.g., MYB, WRKY) bind to DNA to activate or repress the expression of BGCs in response to signals. | mdpi.com | |

| Environmental/Developmental | Abiotic & Biotic Stress | External factors like pathogens, UV light, or nutrient levels can induce the expression of biosynthetic genes as a defense or adaptation mechanism. | mdpi.comresearchgate.net |

| Developmental Stage | The synthesis of secondary metabolites is often tied to specific stages of an organism's life cycle. | maxapress.com | |

| Biochemical | Feedback Inhibition | The final product of a pathway (e.g., this compound) or a byproduct (e.g., SAH) inhibits the activity of an enzyme in the pathway. | nih.govresearchgate.net |

| Substrate Availability | The cellular pools of precursors (e.g., UDP-D-xylose) and cofactors (e.g., SAM) directly influence the rate of synthesis. | nih.gov |

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes for 3-O-Methyl-D-Arabinose

The creation of this compound is achieved through specific laboratory procedures that ensure the methyl group is attached at the correct hydroxyl position of the arabinose sugar.

Regioselective Etherification Strategies

Regioselective etherification is a key method for synthesizing this compound. This process involves the selective methylation of the hydroxyl group at the C-3 position of the D-arabinose molecule. One common approach utilizes methyl iodide (MeI) in the presence of a base, such as silver oxide (Ag2O), a reagent system known as the Purdie reagent. scielo.br This method facilitates the progressive O-methylation of arabinose. scielo.br The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC) to isolate products with the desired degree of methylation. scielo.br

The general principle of this methylation is to protect other reactive hydroxyl groups on the sugar, allowing the methyl group to be directed specifically to the C-3 position. While the direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of other methylated sugars, such as 3,4,6-tri-O-methyl-D-glucose, often involves the use of protective groups to ensure methylation occurs at the desired locations. cdnsciencepub.comresearchgate.net

Stereoselective Approaches in Arabinose Derivatization

Stereoselectivity is crucial in carbohydrate chemistry to ensure that the spatial arrangement of atoms in the final product is correct. In the context of arabinose, stereoselective methods are employed to create specific isomers. For instance, the synthesis of β-D-arabinofuranosides has been achieved with high stereoselectivity using 3,5-O-di-tert-butylsilylene-protected D-thioarabinofuranosides as starting materials. nih.gov While this example focuses on glycoside formation rather than methylation, it highlights the importance of protecting groups in controlling the stereochemical outcome of reactions involving arabinose. The choice of protecting groups and reaction conditions can influence which face of the sugar molecule is accessible for reaction, thereby determining the stereochemistry of the product.

Synthesis of Related Methylated Pentoses and Analogs

The synthesis of other methylated pentoses and their analogs provides insight into the methodologies applicable to this compound. For example, the synthesis of UDP-α-D-xylose and UDP-β-L-arabinose, which are structurally related pentoses, has been achieved through a combination of chemical and enzymatic steps. frontiersin.org This chemoenzymatic approach bypasses the need for complex protection and purification strategies. frontiersin.org

Furthermore, studies on the biosynthesis of pentoses in organisms like Lactobacillus casei reveal the natural pathways for their formation from glucose. nih.gov While not a direct chemical synthesis, understanding these biological routes can inform the design of synthetic strategies. The chemical synthesis of D-arabinose itself can be accomplished from D-glucose through oxidation and degradation reactions. nist.gov These foundational synthetic methods for arabinose and other pentoses underpin the more specific synthesis of their methylated derivatives.

Preparation of Functionalized Derivatives for Analytical and Biochemical Studies

To analyze this compound and study its role in biological systems, it is often necessary to convert it into other chemical forms, known as derivatives. These derivatives are more suitable for certain analytical techniques or for use in biochemical assays.

Formation of Glycosides and Benzoates

The formation of glycosides from arabinose is a common derivatization strategy. For instance, methyl glycofuranosides of arabinose can be prepared by reacting arabinose with methanol (B129727) in the presence of an acid catalyst. scielo.br These glycosides can then be further modified, for example, by methylation.

The synthesis of ester derivatives, such as benzoates, is another important functionalization. While direct synthesis of benzoates of this compound is not detailed, the enzymatic esterification of L-(+)-arabinose with palmitic acid to form 5-O-palmitoyl-L-(+)-arabinose demonstrates a method for creating ester derivatives of arabinose. researchgate.net This reaction selectively targets the primary hydroxyl group. researchgate.net Similar principles could be applied to form benzoate (B1203000) esters of this compound, potentially after protecting the other hydroxyl groups.

Derivatization for Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds. Since sugars like this compound are not volatile, they must be derivatized to increase their volatility before GC analysis.

Alditol Acetates

One of the most common derivatization methods for GC analysis of carbohydrates is the formation of alditol acetates. taylorfrancis.comrestek.com This two-step process involves the reduction of the sugar's carbonyl group to a hydroxyl group, forming an alditol, followed by acetylation of all the hydroxyl groups. restek.com The resulting alditol acetates are stable and volatile, making them suitable for GC analysis. taylorfrancis.com This method has the advantage of producing a single peak for each sugar, simplifying the chromatogram. restek.com However, it's important to note that different sugars can sometimes produce the same alditol acetate (B1210297) derivative. restek.com The structure of these derivatives can be confirmed using mass spectrometry (MS). nih.gov

Trimethylsilyl (B98337) (TMS)-Oximes

Another widely used derivatization technique for GC analysis is the formation of trimethylsilyl (TMS)-oximes. restek.comnih.gov This method involves two sequential reactions: oximation followed by silylation. restek.com Oximation suppresses the formation of multiple anomeric forms of reducing sugars, but it typically results in the formation of two isomers (syn and anti), which can lead to two peaks in the gas chromatogram for a single sugar. restek.comresearchgate.net Subsequent silylation of the remaining hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) produces the volatile TMS-oxime derivatives. restek.com This method is effective for a broad range of sugars and their derivatives. restek.com

Below is a table summarizing the common derivatization methods for gas chromatography analysis of sugars:

| Derivatization Method | Description | Advantages | Disadvantages |

| Alditol Acetates | Two-step process: reduction of the carbonyl group to an alditol, followed by acetylation of all hydroxyl groups. restek.com | Produces a single, stable peak for each sugar. taylorfrancis.comrestek.com | Different sugars can yield the same derivative. restek.com |

| Trimethylsilyl (TMS)-Oximes | Two-step process: oximation to suppress anomers, followed by silylation of hydroxyl groups. restek.com | Effective for a wide range of sugars. restek.com | Often produces two isomeric peaks (syn and anti) for each sugar. restek.comresearchgate.net |

Derivatization for Liquid Chromatography (e.g., PMP-derivatization, 2-Aminobenzoic Acid Labeling)

For analytical purposes, particularly in liquid chromatography (LC), native monosaccharides like this compound present detection challenges. Their lack of significant UV-absorbing or fluorescent moieties necessitates a chemical modification step known as derivatization. This process introduces a "tag" onto the sugar molecule, enhancing its detectability and improving chromatographic separation. nih.gov The most common strategies involve pre-column derivatization, where the sugar is labeled before its introduction into the HPLC system. nih.gov This approach is crucial for achieving high sensitivity and selectivity in the analysis of complex carbohydrate mixtures. nih.gov

Two prevalent methods for derivatizing reducing sugars such as this compound are labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2-AA).

1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

PMP derivatization is a widely used technique for the quantitative analysis of monosaccharides by HPLC with UV detection. nih.govmdpi.com The method, originally developed by Honda et al., is based on the reaction of PMP with the reducing end of a carbohydrate. mdpi.com Since this compound possesses a free reducing end, it is amenable to this derivatization.

The reaction proceeds under mild, alkaline conditions, where the enolate form of PMP reacts with the aldehyde group of the open-ring form of the sugar. mdpi.com This results in the formation of a stable derivative that incorporates the PMP molecule, which has a strong UV chromophore, making it easily detectable by UV or Diode Array Detectors (DAD). clemson.educore.ac.uk The resulting PMP-sugar derivatives are more hydrophobic than the parent sugars, allowing for excellent separation on reversed-phase C18 columns. mdpi.comcore.ac.uk PMP derivatization is noted for its simplicity, use of low-cost reagents, and high applicability for profiling the monomeric composition of polysaccharides. mdpi.com Studies have shown this method is highly sensitive for most monosaccharides. nih.govclemson.edu

| Parameter | Condition | Source(s) |

| Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | mdpi.comclemson.edu |

| Medium | Alkaline (e.g., NaOH or buffer at pH 13) | mdpi.comclemson.edu |

| Temperature | Typically 70-73°C | clemson.edu |

| Reaction Time | 90-140 minutes | clemson.edu |

| Detection | HPLC-UV/DAD (approx. 245 nm) | nih.gov |

| Separation Column | C18 column | mdpi.comcore.ac.uk |

2-Aminobenzoic Acid (2-AA) Labeling

Labeling with 2-aminobenzoic acid (2-AA), also known as anthranilic acid, is another powerful technique for the analysis of reducing sugars. This method provides a fluorescent tag, enabling highly sensitive detection. sigmaaldrich.com The derivatization is a reductive amination reaction. nih.gov First, the amine group of 2-AA undergoes a nucleophilic attack on the carbonyl carbon of the acyclic form of this compound, forming an unstable Schiff base. sigmaaldrich.com Subsequently, this intermediate is stabilized by reduction with an agent like sodium cyanoborohydride, resulting in a stable, fluorescently labeled secondary amine. sigmaaldrich.comnih.gov

The 2-AA label carries a negative charge, making it exceptionally versatile for a range of separation and detection techniques, including HPLC, capillary electrophoresis (CE), and both positive and negative mode mass spectrometry (MS). nih.gov The resulting labeled glycans can be detected at picomolar concentrations due to the high sensitivity of fluorescence detection. sigmaaldrich.com A comparative study of five common labeling techniques found that 2-AA labeling provided enhanced sensitivity, the least structural selectivity, and generated informative tandem MS fragmentation spectra for a wide variety of oligosaccharides. nih.govdntb.gov.ua

| Parameter | Condition | Source(s) |

| Reagent | 2-Aminobenzoic acid (2-AA) | sigmaaldrich.comnih.gov |

| Reducing Agent | Sodium cyanoborohydride (NaCNBH₃) | nih.gov |

| Catalyst/Solvent | Glacial acetic acid (up to 30% v/v) | nih.gov |

| Temperature | Optimal at 60-65°C | nih.gov |

| Detection | Fluorescence (Ex: ~315 nm, Em: ~400 nm), MS | sigmaaldrich.com |

| Separation Column | HILIC, PGC, Reversed-Phase | nih.govnih.gov |

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-O-Methyl-D-arabinose by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic environment of a nucleus, which is influenced by neighboring atoms and functional groups. ucl.ac.uk

In ¹H NMR, the signals for anomeric protons are particularly diagnostic, typically appearing in the downfield region of the spectrum (around 4.3-5.9 ppm). creative-proteomics.com The chemical shift of the methyl group protons in this compound provides direct evidence of the methylation at the C3 position.

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The methylation at the C3 position causes a significant downfield shift (α-effect) of the C3 signal compared to unsubstituted arabinose. chemicalpapers.com Conversely, the adjacent carbons (C2 and C4) experience an upfield shift (β-effect). chemicalpapers.com This predictable pattern of chemical shift changes upon methylation is a key feature in identifying the position of the methyl group. chemicalpapers.com

Precise chemical shift values for this compound can vary depending on the solvent and experimental conditions. The following table provides representative data for related arabinose structures to illustrate the expected chemical shift ranges.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Arabinose Moieties

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1/C1 (Anomeric) | ~4.3 - 5.5 | ~90 - 110 |

| H2/C2 | ~3.5 - 4.2 | ~70 - 85 |

| H3/C3 | ~3.6 - 4.3 | ~70 - 85 (downfield shifted upon methylation) |

| H4/C4 | ~3.7 - 4.4 | ~65 - 80 |

| H5/C5 | ~3.5 - 4.1 | ~60 - 70 |

| -OCH₃ | ~3.4 | ~55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about individual atoms, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton (¹H-¹H) coupling networks. COSY identifies protons that are directly coupled (typically separated by two or three bonds), allowing for the tracing of the sugar backbone. TOCSY extends this correlation to an entire spin system, identifying all protons within a single sugar residue.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that correlates each proton with the carbon it is directly attached to. libretexts.org This is a powerful tool for unambiguously assigning the ¹H and ¹³C signals for each position in the sugar ring. libretexts.orgnih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the position of the methyl group, as a correlation will be observed between the methyl protons and the C3 carbon. It is also instrumental in determining glycosidic linkages in larger oligosaccharides containing this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is key for determining the stereochemistry of the sugar, including the relative orientation of substituents on the ring.

Determination of Anomeric Configuration and Ring Forms

The anomeric configuration (α or β) of this compound can be determined from the coupling constant between the anomeric proton (H1) and the H2 proton (³JH1,H2) in the ¹H NMR spectrum. creative-proteomics.com The magnitude of this coupling constant is dependent on the dihedral angle between these two protons, which differs for the α and β anomers. cdnsciencepub.com

Carbohydrates like this compound can exist in different ring forms, primarily pyranose (a six-membered ring) and furanose (a five-membered ring). NMR spectroscopy, particularly ¹³C NMR, can distinguish between these forms as the chemical shifts of the ring carbons are distinct for each conformation. cdnsciencepub.com The presence of multiple sets of signals in the NMR spectra can indicate an equilibrium between different anomers and ring forms in solution. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional and Linkage Analysis

When this compound is a component of a larger polysaccharide, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for its identification and for determining its linkage to other sugar residues. nih.gov The polysaccharide is first chemically treated to break it down into its constituent monosaccharides. To make these sugars volatile for GC analysis, they are derivatized, often as partially methylated alditol acetates (PMAAs). scielo.bruga.edu

The resulting PMAA of this compound will have a characteristic retention time in the gas chromatograph and a specific fragmentation pattern in the mass spectrometer. scielo.brscielo.br The fragmentation pattern provides information about the original positions of the hydroxyl groups and the methyl ether, thus confirming the identity of the monosaccharide and its methylation pattern. mdpi.com For instance, the analysis of D-arabinose derivatives by GC-MS has been used to monitor for mycobacterial lipoarabinomannan in urine samples. nih.gov

Permethylation-Based Linkage Analysis of Polysaccharides

Permethylation analysis is a cornerstone technique for elucidating the structure of polysaccharides. nih.govresearchgate.net In this method, all free hydroxyl groups in a polysaccharide are converted to methyl ethers. nih.govmdpi.com The fully methylated polysaccharide is then hydrolyzed, breaking the glycosidic bonds and yielding partially methylated monosaccharides. nih.gov

If this compound is a constituent of the polysaccharide, the permethylation step will methylate its remaining free hydroxyl groups at positions C1, C2, C4, and C5. After hydrolysis, reduction, and acetylation, the resulting PMAA will be 1,2,4,5-tetra-O-acetyl-3-O-methyl-arabinitol. The positions of the acetyl groups correspond to the original positions of the glycosidic linkages and the free hydroxyl groups in the native polysaccharide. Analysis of this PMAA by GC-MS allows for the definitive identification of the 3-O-methylated arabinose unit and its linkage points within the larger carbohydrate structure. cdnsciencepub.comresearchgate.net

Chiral Derivatization Coupled with GC-MS for Enantiomeric Discrimination

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. To facilitate the analysis of sugars like this compound, which are non-volatile, derivatization is essential. For the crucial task of enantiomeric discrimination—distinguishing between D- and L-forms—chiral derivatization is employed.

This process involves reacting the sugar with a chiral reagent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by a standard GC column. For instance, D-arabinose can be differentiated from L-arabinose by derivatization with a chiral alcohol, such as (R)-(-)-2-octanol, followed by trimethylsilylation of the remaining hydroxyl groups. nih.gov This creates diastereomeric glycosides that exhibit distinct retention times in the GC chromatogram, allowing for their separation and individual quantification. nih.gov The subsequent mass spectrometry analysis provides fragmentation patterns that confirm the identity of the sugar moiety. nih.gov This approach has been successfully used to detect D-arabinose in complex biological samples like human urine, where it serves as a biomarker for certain diseases. nih.gov The ability to separate D- and L-arabinose is critical, as often only one enantiomer is biologically active or relevant. nih.gov

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures or natural sources and for assessing its purity. A combination of different chromatographic methods is often employed to achieve the desired level of separation and purification.

Gas-Liquid Partition Chromatography (GLPC) and High-Performance Liquid Chromatography (HPLC)

Gas-liquid partition chromatography (GLPC), a form of GC, has been instrumental in separating various methyl ethers of arabinose. cdnsciencepub.com For effective separation by GLPC, the non-volatile sugar ethers are typically converted into more volatile derivatives, such as their acetylated glycosides or acetylated alditols. cdnsciencepub.comnih.gov This derivatization process not only increases volatility but can also improve chromatographic resolution. Researchers have successfully separated all mono-O-methyl and tri-O-methyl, and most di-O-methyl ethers of arabinose using this technique. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of sugars. researchgate.netusda.gov HPLC offers several advantages, including the ability to analyze non-volatile compounds without derivatization, though derivatization can be used to enhance detection. A variety of HPLC columns and detection methods can be used for sugar analysis. For instance, an Aminex HPX-87H column with a refractive index (RI) detector is commonly used for separating a mixture of sugars, including arabinose. researchgate.netemu.ee This method has been validated for the quantification of arabinose in complex mixtures like lignocellulose hydrolysate. researchgate.net The use of different mobile phases, such as dilute sulfuric acid or acetonitrile/water mixtures, allows for the optimization of separation. researchgate.netemu.ee

| Column | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|

| Aminex HPX-87H | 0.00035 M H₂SO₄ | 0.6 mL/min | PDA-ELSD | researchgate.net |

| COL–AMINO 150 x 4.6 mm | 75% Acetonitrile : 25% Water | 1 mL/min | RI | emu.ee |

| Synergi™ Hydro-RP C18 | Water/Acetonitrile Gradient | 0.7 mL/min | RID | nih.gov |

Paper Chromatography and Thin-Layer Chromatography (TLC)

Paper chromatography and thin-layer chromatography (TLC) are valuable techniques for the qualitative analysis and separation of methyl ethers of arabinose. cdnsciencepub.com These methods are relatively simple and cost-effective.

In paper chromatography, a solvent system is chosen to achieve differential migration of the sugar ethers on the paper, allowing for their separation. cdnsciencepub.comusda.gov The separated spots can be visualized using various spray reagents that react with the sugars to produce colored compounds. cdnsciencepub.com This technique has been successfully used to separate all the methyl ethers of arabinopyranose and arabinofuranose. cdnsciencepub.com

Thin-layer chromatography offers faster separations and better resolution compared to paper chromatography. researchgate.net It has been employed to separate not only the methyl ethers of the reducing sugar but also their methyl glycosides, acetylated methyl glycosides, and the corresponding glycitols. cdnsciencepub.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is critical for achieving effective separation. researchgate.net

Complementary Analytical Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups, C-H stretching, and the C-O-C ether linkage. While IR spectroscopy alone is generally not sufficient for unambiguous identification, it serves as a complementary technique to confirm the presence of expected functional groups and to compare the spectrum of an unknown sample with that of a known standard. chemicalbook.com

Enzymatic Degradation and Hydrolysis for Glycosidic Linkage Confirmation

Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds. khanacademy.orgnih.gov By using enzymes with known specificities, one can selectively cleave certain linkages. For example, if a polysaccharide is treated with an α-arabinofuranosidase and L-arabinose is released, it confirms the presence of terminal α-linked arabinofuranose residues. nih.govresearchgate.net The degradation of arabinans, which are polysaccharides rich in arabinose, often requires the synergistic action of multiple enzymes, such as endo-arabinanases and α-L-arabinofuranosidases, to break down the complex branched structure. nih.gov

Biochemical and Glycobiological Research Applications

Investigations into Enzyme Specificity and Mechanisms of Action

The presence of the methyl group on 3-O-Methyl-D-arabinose makes it a specific molecular probe to study enzymes that interact with arabinose and other sugars. This modification can significantly alter its recognition and processing by enzymes, providing insights into their mechanisms of action.

This compound and its derivatives have been utilized to explore the substrate specificity and inhibitory potential against various carbohydrate-active enzymes, including glycosidases. While direct studies on this compound are limited, research on analogous methylated sugars like 3-O-methyl-D-glucose (3-OMG) provides valuable parallels. For instance, in plants, 3-OMG can be phosphorylated by hexokinase, but at a much lower efficiency compared to glucose, indicating that the methyl group hinders enzymatic processing. nih.govnih.gov This suggests that this compound could act as a poor substrate or a competitive inhibitor for certain arabinosidases or other glycosidases, where the 3-hydroxyl group is critical for binding or catalysis.

The inhibitory properties of arabinose derivatives have been explored, with some showing potent inhibition of specific enzymes. For example, D-arabinonohydroxamic acid-5-phosphate is a powerful competitive inhibitor of Trypanosoma brucei phosphoglucose (B3042753) isomerase. researchgate.net While not a direct study of this compound, this highlights the potential for modified arabinose structures to act as specific enzyme inhibitors. The stability of the methyl ether linkage in this compound, compared to the glycosidic bonds cleaved by glycosidases, makes it a useful tool to probe enzyme active sites without being consumed by the reaction.

| Enzyme Studied | Methylated Sugar Analog | Observation | Implication for this compound Research |

| Hexokinase (from maize) | 3-O-methyl-D-glucose (3-OMG) | Phosphorylated, but with catalytic efficiency five orders of magnitude lower than glucose. nih.govnih.gov | Suggests this compound may be a poor substrate for arabinose-processing enzymes. |

| Yeast Hexokinase | 3-O-methyl-D-glucose (3-OMG) | Converted to acidic products only in very large amounts of the enzyme. researchgate.net | Indicates that high enzyme concentrations might be needed to observe any minimal substrate activity. |

| Trypanosoma brucei Phosphoglucose Isomerase | D-arabinonohydroxamic acid-5-phosphate | Potent competitive inhibitor. researchgate.net | Demonstrates the potential of modified arabinose structures to act as specific enzyme inhibitors. |

This compound and its activated forms are critical for investigating the active sites and substrate recognition mechanisms of methyltransferases that specifically methylate arabinose residues. The study of regiospecific sugar-O-methyltransferases is an expanding field, and understanding how these enzymes recognize and modify their sugar substrates is crucial. asm.org

The methylation of sugars can occur through two primary pathways: the methylation of a nucleoside diphosphate (B83284) (NDP)-sugar which is then transferred to a target molecule, or the direct methylation of a sugar moiety already attached to a core metabolite. asm.org Research on enzymes like ThnM1, a regiospecific sugar-O-methyltransferase from Nocardia sp., has shown that it can methylate the rhamnose moiety of various natural products. asm.org While this specific enzyme acts on rhamnose, it exemplifies the type of enzyme whose arabinose-specific counterparts could be studied using this compound. By comparing the binding and turnover rates of arabinose versus this compound, researchers can deduce the importance of the 3-hydroxyl group for substrate binding and catalysis by arabinose-O-methyltransferases.

Contributions to Structural Glycomic Studies

The structural elucidation of complex carbohydrates is a challenging but essential aspect of glycobiology. This compound plays a significant role in these studies, particularly in determining the linkage positions within polysaccharides and understanding the biological implications of methylation.

Methylation analysis is a classical and powerful technique for determining the positions of glycosidic linkages in complex carbohydrates. In this method, all free hydroxyl groups of a polysaccharide are methylated. The fully methylated polysaccharide is then hydrolyzed into its constituent methylated monosaccharides. The positions of the original glycosidic linkages are the only ones that are not methylated.

This compound can be used as a standard in chromatographic and mass spectrometric analyses to identify the products of this methylation analysis. For example, if a polysaccharide contains an arabinose residue linked at the 1, 2, and 4 positions, after methylation and hydrolysis, the resulting methylated arabinose would be this compound. Its identification confirms the original linkage pattern. This technique has been instrumental in characterizing the structure of complex plant polysaccharides like pectin, which is rich in arabinose and other sugars. wikipedia.org

The presence of methylated sugars in natural glycans is not random; it often serves specific biological functions. The study of these methylation patterns is crucial for understanding the roles of glycans in various biological processes. This compound can be incorporated into synthetic oligosaccharides to investigate how specific methylation patterns influence the biological activity of these molecules.

For instance, in certain pathogenic bacteria and parasites, the methylation of surface glycans can be a mechanism to evade the host's immune system. By creating synthetic glycans with and without the 3-O-methyl group on arabinose residues, researchers can study how this modification affects recognition by immune receptors or its susceptibility to degradation by host enzymes.

Applications in Metabolic Pathway Research

This compound and its analogs are valuable tracers in metabolic pathway research. Their resistance to full metabolic breakdown allows scientists to follow their uptake and distribution in cells and organisms.

The use of 3-O-methyl-D-glucose (3-OMG) as a tracer for glucose transport is well-established. researchgate.net 3-OMG is transported into cells by the same transporters as glucose but is poorly metabolized further. nih.govnih.gov This allows for the measurement of glucose transport rates without the complication of subsequent metabolic reactions. Similarly, radiolabeled this compound could be used to study the transport and uptake of arabinose in various organisms.

Use of Labeled Precursors for Biosynthetic Pathway Tracing

The investigation of how complex carbohydrates and glycoconjugates are assembled in organisms is a fundamental aspect of biochemistry. One of the most powerful techniques in this field is the use of isotopically labeled precursors to trace the steps of a biosynthetic pathway. In this context, this compound, or its biosynthetic precursors, can be labeled with stable or radioactive isotopes to follow their incorporation into larger macromolecules.

For instance, this compound is a known constituent of the polar lipids found in certain species of methanogenic archaea, such as Methanosaeta concilii. The biosynthesis of the glycan portion of these complex lipids is not fully understood. Researchers can use labeled versions of potential precursors, such as D-arabinose or S-adenosyl methionine (as the methyl donor), to track the formation of this compound within the archaeal cells. By feeding the organism a labeled substrate and then isolating and analyzing the resulting glycolipids, the metabolic fate of the label can be determined. This approach helps to identify the enzymes and intermediate molecules involved in the methylation and incorporation of this specific sugar.

The general steps for such an experiment would include:

Synthesis of a Labeled Precursor: A precursor to this compound, such as D-arabinose, is chemically synthesized to contain an isotopic label (e.g., ¹³C, ¹⁴C, or ³H).

Incubation: The labeled precursor is introduced to a culture of the organism of interest.

Extraction and Purification: After a period of growth, the macromolecules of interest (e.g., membrane lipids) are extracted from the cells and purified.

Analysis: Techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are used to detect the location and extent of isotope incorporation, thereby mapping the biosynthetic pathway.

Development of Analytical Markers for Metabolic Intermediates

The presence of this compound in an organism or a biological sample can serve as a specific analytical marker. Because it is not one of the common monosaccharides found in central metabolism, its detection can be indicative of specific metabolic pathways or the presence of particular organisms.

In the study of microbial communities, for example, identifying unique chemical markers is crucial for differentiating between species and understanding their metabolic contributions to the ecosystem. As this compound is a component of the lipids of certain archaea, its detection in an environmental sample could be used as a biomarker for the presence and abundance of these specific microorganisms.

The development of analytical methods to specifically detect and quantify this compound is key to its use as a marker. This typically involves chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS). These methods allow for the separation of this compound from other sugars and its sensitive detection, even at low concentrations. Once identified, its quantity can be correlated with the biomass of the source organism or the activity of a particular metabolic pathway. This provides researchers with a tool to monitor specific biological processes without the need for genetic probes or sequencing.

Future Directions and Emerging Research Areas

Advancements in Synthetic Methodologies for Site-Specific Methylation

The ability to precisely introduce a methyl group at a specific position on a sugar molecule is paramount for studying its function. Traditional chemical synthesis methods often involve a series of protection and deprotection steps, which can be cumbersome and inefficient. Consequently, researchers are increasingly exploring and developing more advanced and streamlined approaches for site-specific methylation.

A significant area of advancement lies in the realm of biocatalysis, utilizing enzymes to achieve high regioselectivity. O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. maxapress.com The discovery and characterization of novel OMTs with specificity for arabinose and other sugars is a key research focus. maxapress.comnih.gov For instance, the functional characterization of OMTs like PdmF and PdmT in pradimicin biosynthesis has provided insights into regiospecific O-methylation, which can be engineered for other applications. nih.govelsevierpure.com

Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical synthesis and biocatalysis, are gaining traction. These hybrid approaches can offer greater flexibility and efficiency in the synthesis of complex methylated carbohydrates. The development of robust and selective catalysts, both chemical and biological, will be instrumental in advancing our ability to synthesize 3-O-Methyl-D-arabinose and its derivatives for detailed biological investigation.

Development of Hyphenated and High-Throughput Glycoanalytical Techniques

The analysis of complex carbohydrate mixtures, including those containing methylated sugars, presents a significant analytical challenge. To address this, there is a growing emphasis on the development of sophisticated analytical techniques. Hyphenated techniques, which couple powerful separation methods with sensitive detection technologies, are at the forefront of this effort.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are indispensable tools for glycoanalysis. acs.orgnih.gov These methods allow for the separation, identification, and quantification of individual glycan structures, including isomers, with high sensitivity and resolution. acs.org Advances in mass spectrometry, such as tandem MS (MS/MS), provide detailed structural information, including the location of modifications like methylation. nih.gov

Moreover, the need to analyze large numbers of samples in fields like glycomics and systems biology has driven the development of high-throughput (HT) methods. acs.org Automated platforms that integrate sample preparation, separation, and analysis are becoming increasingly common, enabling the rapid profiling of glycan repertoires from diverse biological sources. nih.gov These HT glycoanalytical techniques are crucial for identifying and quantifying this compound in complex biological samples and for understanding its distribution and dynamics.

Functional Characterization of Novel O-Methyltransferases and Glycosyltransferases

The biosynthesis of this compound and its incorporation into larger glycan structures are governed by the action of specific enzymes, namely O-methyltransferases (OMTs) and glycosyltransferases (GTs). A critical area of future research is the identification and functional characterization of these key enzymes.

Researchers are actively searching for and characterizing novel OMTs from various organisms that exhibit specificity for arabinose. maxapress.com Understanding the substrate specificity and catalytic mechanism of these enzymes is essential for elucidating the biosynthetic pathways leading to this compound. nih.gov For example, studies on bacterial OMTs have revealed the plasticity of their active sites, which can be exploited for biocatalytic applications. nih.gov

Similarly, the identification of glycosyltransferases that utilize this compound as a donor or acceptor substrate is a key research goal. Glycosyltransferases are responsible for building complex glycan chains, and those that recognize methylated sugars play a crucial role in creating unique glycan structures. nih.govfrontiersin.org The functional characterization of these enzymes will provide insights into how this compound is incorporated into glycoproteins and other glycoconjugates, and what the functional consequences of this modification are. nih.govdtu.dknih.gov

Detailed Elucidation of the Specific Biological Roles of this compound in Cellular Processes and Organismal Physiology

While the presence of this compound has been noted in certain natural products, its specific biological roles are still largely unexplored. A major future research direction is to unravel the precise functions of this methylated sugar in various cellular processes and at the level of the whole organism.

Research is needed to determine how the methylation of arabinose affects the structure, conformation, and function of the glycans in which it resides. This modification could influence a wide range of biological activities, including cell-cell recognition, host-pathogen interactions, and immune responses. For instance, the presence of methylated sugars in the cell walls of pathogenic bacteria can protect them from host defenses.

Furthermore, investigating the physiological consequences of altered levels of this compound is crucial. This could involve studying model organisms where the genes for relevant OMTs or GTs have been knocked out or overexpressed. Such studies could reveal the importance of this modification in development, metabolism, and disease. For example, arabinose itself has been shown to play a role in regulating the growth and sporulation of certain bacteria. researchgate.net

Computational and Modeling Approaches for Glycan Structure and Function Prediction

The inherent complexity and flexibility of glycans make their experimental structural determination challenging. Computational and modeling approaches are therefore becoming increasingly vital tools in glycoscience. These methods can provide valuable insights into the three-dimensional structure of glycans containing this compound and help predict their functions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of methylated glycans and to understand how methylation affects their flexibility and interactions with other molecules. researchgate.net Homology modeling and de novo structure prediction algorithms are also being developed and refined for glycans, enabling the generation of structural models even in the absence of experimental data. plos.orgbeilstein-journals.org

Furthermore, computational tools are being developed to predict the substrate specificity of OMTs and GTs, which can aid in the identification of the enzymes responsible for synthesizing this compound-containing glycans. plos.org As computational power and algorithmic accuracy continue to improve, these in silico approaches will play an increasingly important role in guiding experimental research and accelerating our understanding of the biological significance of this compound. researchgate.netnih.gov

Q & A

Q. What interdisciplinary approaches can elucidate the role of this compound in microbial pathogenesis?

- Methodological Answer : Combine glycomics (e.g., lectin microarrays) with transcriptomics (RNA-seq) to map host-pathogen interactions. Genetic knockout strains (CRISPR-Cas9) of microbial methyltransferases can confirm functional roles. Co-culture models simulate in vivo conditions .

Guidelines for Rigorous Research Design

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses . Use PICO frameworks to refine questions involving biological activity .

- Experimental Reproducibility : Follow COSMOS-E guidelines for systematic reviews, including predefined protocols for data extraction and bias assessment .

- Ethical Compliance : For studies involving human subjects, ensure IRB approval and transparent participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.